Coenzyme A trilithium salt

Overview

Description

Coenzyme A trilithium salt is a derivative of pantothenic acid and serves as an essential cofactor in living organisms. It plays a crucial role in carboxylic acid metabolism, including the metabolism of short and long-chain fatty acids. This compound is involved in the transport of acyl groups and the activation of carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .

Mechanism of Action

Target of Action

Coenzyme A trilithium salt (CoA) primarily targets enzymes involved in various biochemical reactions . It binds to the active sites of these enzymes, allowing them to be activated or inhibited .

Mode of Action

CoA is a cofactor that facilitates enzymatic acyl-group transfer reactions . It works by binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited . It also binds to drugs and fatty acids, enabling them to be more easily metabolized .

Biochemical Pathways

CoA plays a crucial role in carboxylic acid metabolism, which includes short and long-chain fatty acids . It participates in the transport of the acyl group and activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism .

Pharmacokinetics

It’s known that coa is generally stable in neutral and moderately acidic solutions . Its solubility in water is 1 mg/mL , which could impact its bioavailability.

Result of Action

CoA facilitates the removal of lipid peroxides by increasing the mobilization of fatty acids . It also promotes the repair of plasma membranes by activating phospholipid synthesis . Acyl CoA accumulation is implicated in metabolic disorders and may indirectly lead to the pathogenesis associated with carbon-induced mitochondrial stress heart failure, diabetes, and obesity .

Action Environment

CoA is a moisture-sensitive powder that should be stored desiccated at -20°C . It’s recommended to use only outdoors or in a well-ventilated area . Environmental factors such as temperature, humidity, and ventilation can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Coenzyme A trilithium salt facilitates enzymatic acyl-group transfer reactions and supports the synthesis and oxidation of fatty acids . It participates in the transport of the acyl group and activates carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism . Over a hundred different reactions utilize this compound as it is the source of 4′-phosphopantetheine, which acts as a prosthetic group of carrier proteins of polyketide, fatty acid, and non-ribosomal peptide synthases .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by facilitating the removal of lipid peroxides, increasing the mobilization of fatty acids, and promoting the repair of plasma membranes by activating phospholipid synthesis . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of enzymes and proteins, allowing them to be activated or inhibited . It also binds to drugs and fatty acids, enabling them to be more easily metabolized .

Metabolic Pathways

This compound is involved in several metabolic pathways. It participates in the tricarboxylic acid cycle, nutrient oxidation, histone acetylation, and synthesis of lipids, glycans, and haem . It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coenzyme A trilithium salt is synthesized from phosphopantothenate by the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including the phosphorylation of pantothenate, the addition of cysteine, and the final attachment of adenosine monophosphate .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic reactions using purified enzymes. The product is then purified by ion exchange chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Coenzyme A trilithium salt undergoes various enzymatic acyl-group transfer reactions. It supports the synthesis and oxidation of fatty acids and participates in over a hundred different reactions as the source of 4′-phosphopantetheine .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetyl phosphate and phosphotransacetylase. The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme .

Major Products Formed: The major products formed from reactions involving this compound include acetyl coenzyme A, malonyl coenzyme A, and other acyl coenzyme A derivatives .

Scientific Research Applications

Coenzyme A trilithium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

- Acetyl coenzyme A trisodium salt

- Malonyl coenzyme A lithium salt

- Coenzyme A sodium salt hydrate

- Oxidized coenzyme A lithium salt

Comparison: Coenzyme A trilithium salt is unique in its ability to serve as a cofactor in a wide variety of enzymatic reactions, particularly in the synthesis and oxidation of fatty acids. Its trilithium form provides stability and solubility advantages over other similar compounds .

Biological Activity

Coenzyme A (CoA) trilithium salt, with the chemical formula and CAS number 18439-24-2, is a vital cofactor involved in various biochemical processes, particularly in metabolic pathways. This article delves into the biological activity of CoA trilithium salt, highlighting its roles in enzymatic reactions, its significance in cellular metabolism, and relevant research findings.

Overview of Coenzyme A Trilithium Salt

Coenzyme A is an essential cofactor that facilitates the transfer of acyl groups in metabolic reactions. The trilithium salt form enhances its solubility and stability in biological systems. CoA is crucial for the metabolism of fatty acids and carbohydrates, playing a significant role in energy production and biosynthetic pathways.

Key Specifications

| Property | Details |

|---|---|

| CAS Number | 18439-24-2 |

| Empirical Formula | |

| Molecular Weight | 785.33 g/mol |

| Form | Off-white solid |

| Purity | ≥94% by UV |

Enzymatic Role

This compound serves primarily as a cofactor in enzymatic acetyl transfer reactions. It is involved in the formation of acyl-CoA derivatives, which are critical for various metabolic processes including:

- Fatty Acid Metabolism : CoA is essential for the activation of fatty acids to their acyl-CoA forms, which are substrates for β-oxidation.

- Krebs Cycle : Acetyl-CoA enters the Krebs cycle, contributing to ATP production.

- Synthesis of Lipids : It plays a role in synthesizing lipids and cholesterol.

Case Studies and Research Findings

-

Acylation Studies :

Recent research demonstrated that longer-chain acyl-CoAs (C13–C22) constitute approximately 60% of the acyl-CoA pool in rat tissues. These compounds can non-enzymatically modify protein residues, suggesting a significant role for CoA in post-translational modifications . -

Metabolic Programming in T Cells :

A study highlighted that CoA is integral to metabolic programming in T cells, influencing their anti-tumor immunity. The research utilized metabolomics to characterize different CD8+ T cell subsets and their associated metabolic pathways . -

Detection Techniques :

Innovative methods such as native chemical ligation have been developed to sensitively probe tissue acyl-CoAs using mass spectrometry. This approach allows for a better understanding of the dynamics and concentrations of CoA derivatives in vivo .

Applications in Research

This compound is utilized extensively in biochemical research due to its role as a substrate and cofactor:

- Biochemical Assays : It is employed in assays to study enzyme kinetics related to fatty acid metabolism.

- Metabolomics Studies : Its derivatives are analyzed to understand metabolic changes in various diseases, including cancer and metabolic disorders.

Properties

CAS No. |

18439-24-2 |

|---|---|

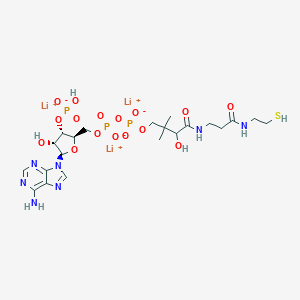

Molecular Formula |

C21H33Li3N7O16P3S |

Molecular Weight |

785.4 g/mol |

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |

InChI Key |

QSCBPHBAFBVXRK-FFKZSOHASA-K |

SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

18439-24-2 |

Pictograms |

Irritant |

Synonyms |

CoA Trilithium Salt; Trilithium Coenzyme A; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Crotonyl Coenzyme A trilithium salt was used to upregulate histone crotonylation (KCR). How does this compound achieve this effect?

A1: Crotonyl this compound acts as a cell-permeable precursor to crotonyl-CoA, a key substrate for histone crotonyltransferases (specifically p300, as highlighted in the study). By increasing intracellular levels of crotonyl-CoA, the compound promotes the enzymatic transfer of crotonyl groups to lysine residues on histone tails, thereby increasing levels of histone crotonylation [].

Q2: What were the in vivo effects of administering Crotonyl this compound in the context of this study?

A2: Intrathecal and intra-trigeminal ganglion administration of Crotonyl this compound in mice led to a dose-dependent induction of both mechanical allodynia and thermal hyperalgesia []. This suggests that increasing histone crotonylation, specifically in the context of the nervous system, may contribute to the development and maintenance of neuropathic pain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.